10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one
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Overview
Description
The compound 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic molecule with a unique structure that combines elements of benzochromene and oxazinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,4-dimethoxyphenethylamine with a suitable aldehyde to form an intermediate, which is then cyclized under acidic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but different biological activities.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone but additional methoxy groups.
Uniqueness
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one: is unique due to its combination of benzochromene and oxazinone moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
10-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one |
InChI |
InChI=1S/C26H25NO5/c1-16-24-18(13-21-19-6-4-5-7-20(19)26(28)32-25(16)21)14-27(15-31-24)11-10-17-8-9-22(29-2)23(12-17)30-3/h4-9,12-13H,10-11,14-15H2,1-3H3 |
InChI Key |
PIZBITNPJQTWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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